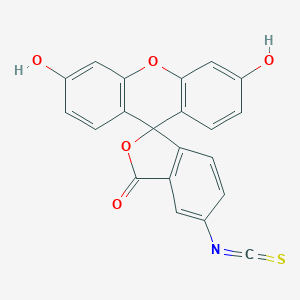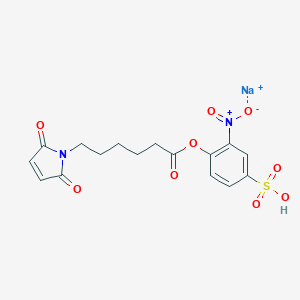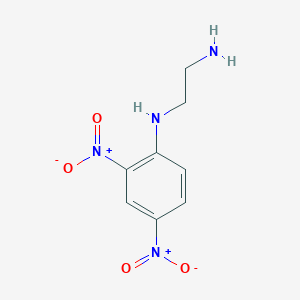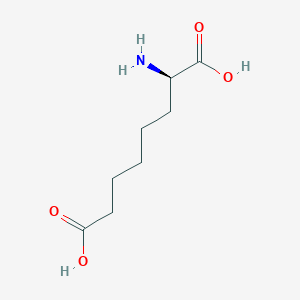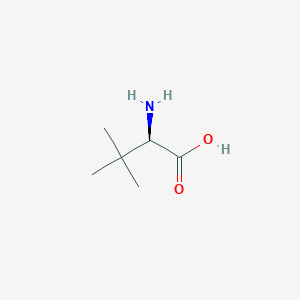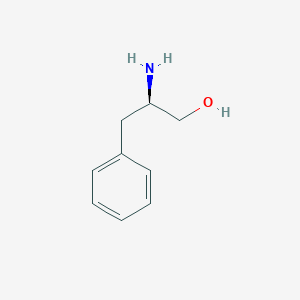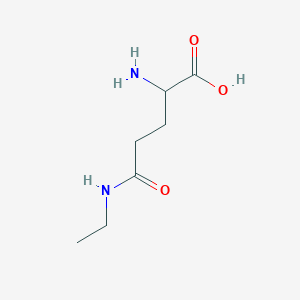
2-Amino-5-(ethylamino)-5-oxopentanoic acid
Overview
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . They serve as the building blocks of proteins, which are linear chains of amino acids. A compound like “2-Amino-5-(ethylamino)-5-oxopentanoic acid” would likely have similar properties to other amino acids.
Synthesis Analysis
The synthesis of amino acids typically involves methods such as Strecker synthesis, Gabriel synthesis, or using chiral pool amino acids as starting materials . The exact method would depend on the specific structure of the amino acid .Molecular Structure Analysis
The molecular structure of amino acids can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, deamination, and side chain reactions . The exact reactions would depend on the specific structure of the amino acid.Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids can be determined using various analytical techniques. These might include determining the melting point, solubility, pKa values, and absorption spectra .Scientific Research Applications
Antitumor Activity
2-Amino-5-(ethylamino)-5-oxopentanoic acid: derivatives have been explored for their potential in antitumor activity. Research indicates that certain derivatives can exhibit potent antiproliferative activities against various human cancer cell lines . These compounds may work by inhibiting colony formation and inducing apoptosis, making them valuable lead compounds in the design of new anticancer drugs.
Biochemical Research
In the realm of biochemistry , this compound’s derivatives are used in photocatalytic amino acid modification . This process is crucial for probing biological functions and developing targeted drug delivery systems. Photocatalysis offers a mild approach for modifying amino acids, which is essential for enhancing the utility of amino acids in biochemical applications.
Pharmaceutical Development
The ethylamino group in compounds like 2-Amino-5-(ethylamino)-5-oxopentanoic acid plays a significant role in the development of pharmaceuticals. It’s involved in the synthesis of compounds with anti-inflammatory properties . These synthesized derivatives are evaluated for their efficacy through in vitro and in silico approaches, contributing to the discovery of new medications.
Medical Research
In medical research , derivatives of 2-Amino-5-(ethylamino)-5-oxopentanoic acid are part of ongoing studies to develop more effective and less toxic anticancer drugs . The focus is on overcoming drug resistance and reducing side effects, which are common challenges in current cancer treatments.
Agricultural Chemistry
The compound’s derivatives are also being investigated for their use in agricultural chemistry . They may contribute to the synthesis of novel compounds that can serve as pesticides or herbicides , potentially offering more environmentally friendly and efficient solutions for crop protection.
Industrial Applications
In industrial applications , derivatives of 2-Amino-5-(ethylamino)-5-oxopentanoic acid could be utilized in the synthesis of complex organic molecules. These molecules may find applications in the production of dyes, resins, or polymers , which are integral to various manufacturing processes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863098 | |
| Record name | N-Ethylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(ethylamino)-5-oxopentanoic acid | |
CAS RN |
3081-61-6 | |
| Record name | 3081-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






